molecular formula C14H10F4O B13232087 4-Fluoro-3'-methoxy-3-trifluoromethyl-biphenyl

4-Fluoro-3'-methoxy-3-trifluoromethyl-biphenyl

Cat. No.: B13232087
M. Wt: 270.22 g/mol
InChI Key: WTOJITRMSIAYLL-UHFFFAOYSA-N
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Description

4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine, methoxy, and trifluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl involves its interaction with molecular targets and pathways. The presence of the fluorine, methoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for specific targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3’-methoxy-3-trifluoromethyl-biphenyl is unique due to the specific combination of its substituents The presence of both a methoxy group and a trifluoromethyl group on the biphenyl structure imparts distinct electronic and steric properties, making it different from other similar compounds

Properties

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

1-fluoro-4-(3-methoxyphenyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F4O/c1-19-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16,17)18/h2-8H,1H3

InChI Key

WTOJITRMSIAYLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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